molecular formula C18H18F3N5S2 B2713710 2-[[5-Ethylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine CAS No. 868222-64-4

2-[[5-Ethylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine

Cat. No. B2713710
M. Wt: 425.49
InChI Key: RMUVMIOJEUBFAS-UHFFFAOYSA-N
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Description

The compound “2-[[5-Ethylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine” is a complex organic molecule. It contains several functional groups including a triazole ring, a pyrimidine ring, and trifluoromethyl groups . These functional groups are often found in various biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole and pyrimidine rings would likely make the molecule planar or nearly planar in those regions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the triazole ring might undergo reactions with electrophiles or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl groups might increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .

Scientific Research Applications

Crystal Structure and Molecular Interactions

Research on similar triazolo[1,5-a]pyrimidine molecules has focused on their crystal structures and potential for biological activity. For instance, the molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid has been reported in different crystal environments, highlighting its potential biological activity through coordination compounds. This molecule's crystal structure reveals layered structural arrangements and three-dimensional supramolecular architecture, influenced by hydrogen-bonding interactions and weak π-π stacking interactions (Canfora et al., 2010).

Antimicrobial and Cytotoxic Activities

Similar compounds have been synthesized and evaluated for their antimicrobial activities. Novel series of pyrazolo[1,5-a]pyrimidine ring systems have been synthesized, with some derivatives showing antimicrobial activities exceeding those of reference drugs (Alsaedi et al., 2019). Additionally, studies on 4-thiopyrimidine derivatives have shown varied cytotoxic activities against different cancer cell lines, highlighting the influence of specific substituents on the pyrimidine ring on biological activity (Stolarczyk et al., 2018).

Synthesis and Herbicidal Activities

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea has been explored, revealing good inhibitory activity against certain plant species, which suggests potential applications in developing new herbicides (Fu-b, 2014).

Electronic and Optical Properties

Investigations into the electronic and linear/nonlinear optical properties of thiopyrimidine derivatives have provided insights into their potential applications in nonlinear optics (NLO) and pharmacology. These studies often involve theoretical calculations to explore the structural, electronic, and NLO properties, comparing them with experimental data to assess their suitability for various technological applications (Hussain et al., 2020).

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. It could also involve testing its biological activity, for example, by assessing its effects on different types of cells or organisms .

properties

IUPAC Name

2-[[5-ethylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N5S2/c1-4-27-17-25-24-15(10-28-16-22-11(2)8-12(3)23-16)26(17)14-7-5-6-13(9-14)18(19,20)21/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUVMIOJEUBFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CSC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[5-Ethylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine

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